1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl-
Overview
Description
1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses hydrazines and ketones under acidic conditions to form the indole ring . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents .
Chemical Reactions Analysis
1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride can be used to convert certain functional groups into their reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: This compound is investigated for its potential anticancer, antiviral, and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl- involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl- can be compared with other indole derivatives, such as:
- 1H-Indole, 2,3-dihydro-1-methyl-
- 1-Acetyl-6-aminoindoline
- 1′,3′-Dihydro-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-(2H)-indole]
These compounds share a similar indole core structure but differ in their substituents, leading to variations in their chemical properties and biological activities .
Properties
IUPAC Name |
1,2,3,3-tetramethyl-2H-indol-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-8-12(2,3)10-6-5-9(13)7-11(10)14(8)4/h5-8H,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJWLCLFXMTMJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(N1C)C=C(C=C2)N)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473493 | |
Record name | 1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61360-90-5 | |
Record name | 1H-Indol-6-amine, 2,3-dihydro-1,2,3,3-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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